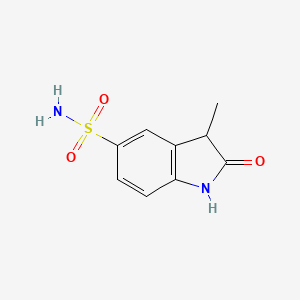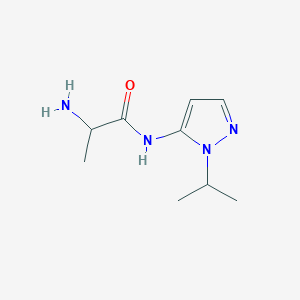
2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(1-isopropil-1H-pirazol-5-il)propanamida es un compuesto que pertenece a la clase de aminopirazoles. Los aminopirazoles son conocidos por sus versátiles aplicaciones en química medicinal, síntesis orgánica y diversos procesos industriales. El anillo de pirazol, una estructura heterocíclica de cinco miembros que contiene dos átomos de nitrógeno, es una característica clave de este compuesto, contribuyendo a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-N-(1-isopropil-1H-pirazol-5-il)propanamida generalmente implica la formación del anillo de pirazol seguida de la introducción de los grupos amino e isopropilo. Un método común implica la reacción de hidracina con un éster β-ceto para formar el anillo de pirazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-N-(1-isopropil-1H-pirazol-5-il)propanamida sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Los grupos amino e isopropilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirazol, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
2-Amino-N-(1-isopropil-1H-pirazol-5-il)propanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertos procesos industriales .
Mecanismo De Acción
El mecanismo de acción de 2-Amino-N-(1-isopropil-1H-pirazol-5-il)propanamida implica su interacción con dianas moleculares específicas. El anillo de pirazol puede interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización de los receptores .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Aminopirazol
- 4-Aminopirazol
- 5-Aminopirazol
Unicidad
2-Amino-N-(1-isopropil-1H-pirazol-5-il)propanamida es único debido a la presencia del grupo isopropilo en la posición 1 del anillo de pirazol. Esta característica estructural puede influir en su reactividad y actividad biológica, haciéndola diferente de otros aminopirazoles .
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-amino-N-(2-propan-2-ylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-6(2)13-8(4-5-11-13)12-9(14)7(3)10/h4-7H,10H2,1-3H3,(H,12,14) |
Clave InChI |
CLZQKCQYFBLECB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



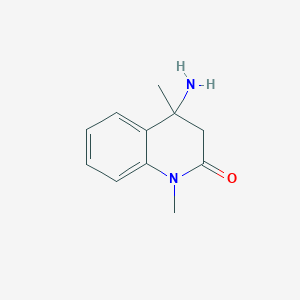
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)

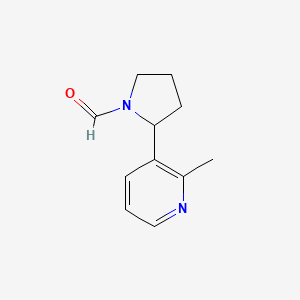


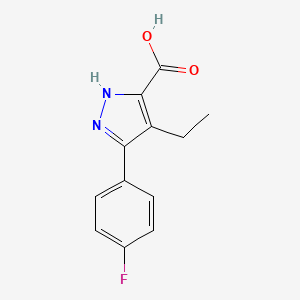

![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)
![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)
